Pentanal, 5-(2-propenyloxy)-
Description
Structural Classification and Functional Group Analysis
"Pentanal, 5-(2-propenyloxy)-" is characterized by a five-carbon pentanal backbone. ontosight.ai The structure incorporates two key functional groups: an aldehyde group (-CHO) at one end of the carbon chain and an allyl ether group (-O-CH2CH=CH2) at the fifth carbon position. molinstincts.com The aldehyde group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom, a structure known as a carbonyl group. britannica.com The allyl ether is composed of an ether linkage attached to an allylic group, which is a vinyl group (–CH=CH2) adjacent to a saturated carbon. fiveable.me
The presence of both a reactive aldehyde and a versatile allyl ether within the same molecule classifies "Pentanal, 5-(2-propenyloxy)-" as a bifunctional compound. This dual functionality is central to its chemical reactivity and potential applications.
Table 1: Key Identifiers for Pentanal, 5-(2-propenyloxy)-
| Identifier | Value |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.19 g/mol |
| IUPAC Name | 5-(allyloxy)pentanal |
| SMILES | C=CCOCCCC=O |
| InChI Key | HGBOYTHUEUWSSQ-UHFFFAOYSA-N |
This data is compiled from chemical databases and may vary slightly depending on the source.
Historical Context of Allyl Ethers and Aldehydes in Organic Synthesis
The study of aldehydes dates back to the early 19th century, with the first synthesis of formaldehyde. numberanalytics.com German chemist Baron Von Liebig is credited with first isolating these molecules in 1835. carrementbelle.com Aldehydes are highly valued in organic chemistry for their reactivity, particularly in nucleophilic addition and aldol (B89426) condensation reactions, making them crucial intermediates in the synthesis of complex molecules and pharmaceuticals. numberanalytics.com
Allyl ethers have also played a significant role in organic synthesis, primarily as protecting groups for alcohols. fiveable.meorganic-chemistry.org Their stability under a variety of reaction conditions, coupled with the ability to be selectively removed, makes them invaluable in multi-step synthetic pathways. fiveable.meorganic-chemistry.org The development of methods for the formation and cleavage of allyl ethers has been an important area of research, with techniques like the Williamson ether synthesis and various catalytic methods being established. fiveable.meniscpr.res.in The Claisen rearrangement, a molinstincts.commolinstincts.com-sigmatropic rearrangement of allyl vinyl ethers, is another key reaction that highlights the synthetic utility of allyl-containing compounds. fiveable.me
The combination of these two historically significant functional groups in a single molecule like "Pentanal, 5-(2-propenyloxy)-" represents a convergence of established synthetic strategies, opening new avenues for creating intricate molecular architectures.
Emerging Research Trends and Significance of the Chemical Compound
Current research in synthetic organic chemistry is increasingly focused on the development of efficient and selective methods for the synthesis of complex functional molecules. cas.org Bifunctional compounds, such as "Pentanal, 5-(2-propenyloxy)-", are at the forefront of this trend. researchgate.net The dual reactivity of these molecules allows for sequential or one-pot reactions, leading to the rapid construction of diverse chemical scaffolds. acs.org
The aldehyde group in "Pentanal, 5-(2-propenyloxy)-" can participate in a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of carbon-carbon bonds through reactions like the Wittig or aldol reactions. wikipedia.orgvaia.com The allyl ether group provides a handle for further functionalization. For instance, the double bond can undergo various addition reactions, or the entire allyl group can be cleaved to reveal a hydroxyl group. organic-chemistry.org
The significance of "Pentanal, 5-(2-propenyloxy)-" and similar bifunctional molecules lies in their potential as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai Researchers are exploring the use of such compounds in tandem catalysis and in the development of novel polycyclic and heterocyclic systems. acs.orgoup.com The ability to precisely control the reactivity of each functional group independently is a key area of ongoing investigation, aiming to unlock the full synthetic potential of these valuable chemical building blocks.
Structure
3D Structure
Properties
CAS No. |
176915-87-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-prop-2-enoxypentanal |
InChI |
InChI=1S/C8H14O2/c1-2-7-10-8-5-3-4-6-9/h2,6H,1,3-5,7-8H2 |
InChI Key |
SGAYYHCWXXFMIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCCC=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Approaches for Pentanal, 5-(2-propenyloxy)-
Direct synthesis of Pentanal, 5-(2-propenyloxy)- involves the concurrent or sequential construction of the allyl ether and aldehyde functionalities on a five-carbon backbone.
Strategies for the Formation of the Allyl Ether Moiety
The formation of the allyl ether linkage is a critical step in the synthesis of the target molecule. A well-established and versatile method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing Pentanal, 5-(2-propenyloxy)-, this could be envisioned through the reaction of a 5-halopentanal derivative with allyl alcohol in the presence of a base, or conversely, the reaction of a 5-hydroxypentanal derivative with an allyl halide.
Another potential strategy involves the acid-catalyzed addition of allyl alcohol to a suitable precursor, although this method can be less specific and may lead to side reactions.
Methodologies for the Introduction and Functionalization of the Aldehyde Group
The aldehyde functionality can be introduced through the oxidation of a primary alcohol. A plausible synthetic route to Pentanal, 5-(2-propenyloxy)- would involve the preparation of 5-(allyloxy)pentan-1-ol, followed by its selective oxidation. A variety of reagents can be employed for this transformation, each with its own advantages in terms of selectivity, reaction conditions, and functional group tolerance. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.
Alternatively, the aldehyde group could be generated from other functional groups. For instance, the ozonolysis of a precursor containing a terminal double bond at the C1 position, followed by a reductive workup, would yield the desired aldehyde.
Hydroformylation of an appropriate unsaturated ether could also serve as a direct route to introduce the aldehyde group. Specifically, the rhodium-catalyzed hydroformylation of allyl ethers has been shown to produce alkoxy aldehydes. nih.govnih.gov
One-Pot and Multicomponent Reaction Pathways
While specific one-pot or multicomponent reactions for the direct synthesis of Pentanal, 5-(2-propenyloxy)- are not documented, the principles of these efficient synthetic strategies can be applied. A hypothetical one-pot synthesis could involve the partial oxidation of 1,5-pentanediol to 5-hydroxypentanal, followed by in-situ allylation of the hydroxyl group. However, controlling the selectivity of such a reaction would be challenging, as both the starting diol and the product alcohol could undergo allylation, and the aldehyde is sensitive to both oxidation and reduction.
Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials. acs.orgnih.govmdpi.comacs.orgnih.gov A future research direction could be the development of an MCR that incorporates the allyl ether and aldehyde functionalities onto a five-carbon chain in a single synthetic operation.
Derivatization from Related Pentanal Analogs
An alternative approach to the synthesis of Pentanal, 5-(2-propenyloxy)- is the modification of pre-existing pentanal derivatives that already possess the aldehyde functionality.
Conversion of Halogenated or Hydroxylated Pentanal Derivatives
A key precursor for this strategy is 5-hydroxypentanal. nih.govchemsynthesis.com This compound can be readily allylated to form the target molecule. The Williamson ether synthesis is the most probable method, where 5-hydroxypentanal is treated with an allyl halide (such as allyl bromide or allyl chloride) in the presence of a suitable base. The choice of base is crucial to avoid side reactions involving the aldehyde group, such as aldol (B89426) condensation. Milder bases like silver oxide or potassium carbonate might be preferred.
Similarly, a 5-halopentanal could be reacted with allyl alcohol or an allyl alkoxide to furnish Pentanal, 5-(2-propenyloxy)-.
| Precursor | Reagent | Reaction Type | Product |
| 5-Hydroxypentanal | Allyl bromide, Base (e.g., Ag₂O, K₂CO₃) | Williamson Ether Synthesis | Pentanal, 5-(2-propenyloxy)- |
| 5-Bromopentanal | Allyl alcohol, Base | Williamson Ether Synthesis | Pentanal, 5-(2-propenyloxy)- |
| 5-(allyloxy)pentan-1-ol | Oxidizing agent (e.g., PCC, DMP, Swern) | Oxidation | Pentanal, 5-(2-propenyloxy)- |
Modification of Pre-existing Pentanals via Allylation
While the direct allylation of the carbon backbone of pentanal at the 5-position is not a straightforward transformation, it is theoretically possible to start with a pentanal derivative that has a functional group at the 5-position suitable for conversion to an allyl ether. For example, a precursor such as 5-oxopentanal could potentially be selectively reduced at the 5-position to a hydroxyl group, followed by allylation. However, achieving such selectivity in the presence of the existing aldehyde at the 1-position would be a significant synthetic challenge.
Catalytic Synthetic Pathways
The synthesis of Pentanal, 5-(2-propenyloxy)- can be approached through various catalytic methods. These pathways offer efficient and selective means to construct the target molecule, focusing on the formation of the allyl ether and the aldehyde functional group.
Transition Metal-Catalyzed Transformations for Allyl Ether Formation
The formation of the C-O bond in the allyl ether moiety of Pentanal, 5-(2-propenyloxy)- is a critical step in its synthesis. Transition metal catalysis provides powerful tools for this transformation, often proceeding under mild conditions with high efficiency. A plausible synthetic precursor for this reaction would be a protected form of 5-hydroxypentanal or a related pentanol derivative.
Palladium-catalyzed reactions are among the most straightforward and efficient methods for constructing C-C and C-O bonds. While direct C-H allylation has been explored, the allylation of alcohols is a more common strategy for forming allyl ethers. These reactions often benefit from visible light as a sustainable energy source, allowing for oxidative addition, aryl migration, and β-hydride elimination at room temperature.
A general representation of a transition metal-catalyzed allylation to form an ether linkage is shown below:
ROH + H₂C=CHCH₂X ->[Transition Metal Catalyst] ROCH₂CH=CH₂ + HX
Where R represents the pentanal precursor and X is a leaving group.
Interactive Data Table: Comparison of Transition Metal Catalysts for Allylation Reactions.
| Catalyst System | Substrate Scope | Typical Yields (%) | Reaction Conditions |
|---|---|---|---|
| Pd(PPh₃)₄ / Base | Alcohols, Phenols | 75-95 | Mild, often room temperature |
| RuCl₂(PPh₃)₃ | Primary Alcohols | 70-90 | Elevated temperatures |
Organocatalytic Approaches to Aldehyde Generation
The aldehyde functional group in Pentanal, 5-(2-propenyloxy)- can be introduced through the oxidation of the corresponding primary alcohol, 5-(2-propenyloxy)-1-pentanol. Organocatalysis offers a metal-free and often milder alternative to traditional oxidation methods.
A prominent organocatalytic system for the oxidation of alcohols to aldehydes involves the use of stable nitroxyl radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a stoichiometric oxidant. This method is highly chemoselective for primary alcohols and avoids overoxidation to carboxylic acids. The catalytic cycle involves the oxidation of the alcohol by a TEMPO-derived oxoammonium ion, which is then regenerated by the terminal oxidant.
Recent advancements have focused on developing more environmentally benign protocols. For instance, an ortho-naphthoquinone catalyst can be used in a biomimetic alcohol dehydrogenase (ADH)-like oxidation. This organocatalytic aerobic oxidation proceeds through an intramolecular 1,5-hydrogen atom transfer of naphthalene alkoxide intermediates.
Interactive Data Table: Organocatalytic Systems for Alcohol Oxidation.
| Organocatalyst | Co-oxidant | Substrate Scope | Typical Yields (%) |
|---|---|---|---|
| TEMPO | NaOCl | Primary, Secondary Alcohols | 85-98 |
| TEMPO | Trichloroisocyanuric acid | Primary Alcohols (highly selective) | 90-99 organic-chemistry.org |
| ortho-Naphthoquinone | O₂ (aerobic) | Primary, Secondary Alcohols | 80-95 |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Aldehyde Functional Group
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many fundamental organic transformations.
Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
Nucleophilic addition is a hallmark reaction of aldehydes. utexas.edu Strong nucleophiles, such as Grignard and Wittig reagents, readily attack the carbonyl carbon to form new carbon-carbon bonds.
Grignard Reaction: The reaction with a Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), proceeds through the nucleophilic addition of the alkyl group to the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. chemguide.co.uklibretexts.orgmasterorganicchemistry.com For Pentanal, 5-(2-propenyloxy)-, this reaction would produce 1-(2-propenyloxy)heptan-3-ol.
Wittig Reaction: The Wittig reaction provides a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent). youtube.com For example, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene group, yielding 1-(2-propenyloxy)-5-hexene. The reaction proceeds via a betaine intermediate which collapses to form a stable four-membered oxaphosphetane ring, ultimately eliminating triphenylphosphine oxide to give the alkene. youtube.com
| Reagent Type | Specific Reagent | Expected Product | Product Class |
|---|---|---|---|
| Grignard Reagent | Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(2-propenyloxy)heptan-3-ol | Secondary Alcohol |
| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(2-propenyloxy)-5-hexene | Alkene |
Aldol (B89426) and Related Condensation Reactions
Aldehydes possessing α-hydrogens, such as Pentanal, 5-(2-propenyloxy)-, can undergo aldol condensation in the presence of an acid or base catalyst. wikipedia.org This reaction is a crucial carbon-carbon bond-forming process in organic synthesis. byjus.com
Under basic conditions, a hydroxide ion abstracts an α-hydrogen to form a resonance-stabilized enolate. byjus.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule. libretexts.org The resulting alkoxide is protonated to form a β-hydroxy aldehyde, known as an aldol addition product. Upon heating, this product can undergo dehydration to yield an α,β-unsaturated aldehyde, the final aldol condensation product. wikipedia.orglibretexts.org For the self-condensation of Pentanal, 5-(2-propenyloxy)-, the expected product is 3-hydroxy-2-propyl-7-(2-propenyloxy)heptanal, which upon dehydration would yield 2-propyl-7-(2-propenyloxy)-2-heptenal.
Oxidation and Reduction Pathways
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aldehydes are particularly susceptible to oxidation. libretexts.org A variety of oxidizing agents can convert Pentanal, 5-(2-propenyloxy)- to 5-(2-propenyloxy)pentanoic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder agents like Tollens' reagent (Ag(NH₃)₂⁺), which can selectively oxidize aldehydes. libretexts.orgchemistrysteps.comjove.com The Tollens' test, where the reduction of silver ions produces a characteristic "silver mirror," serves as a classic qualitative test for aldehydes. libretexts.orgjove.com
Reduction: The reduction of an aldehyde yields a primary alcohol. britannica.com This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are common laboratory reagents that act as a source of hydride ions (H⁻), which attack the carbonyl carbon. science-revision.co.ukucalgary.calibretexts.orgchemistrysteps.com Catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method. britannica.com These methods would convert Pentanal, 5-(2-propenyloxy)- into 5-(2-propenyloxy)-1-pentanol.
| Reaction Type | Typical Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄ or CrO₃/H₃O⁺ | 5-(2-propenyloxy)pentanoic acid |
| Reduction | NaBH₄ or LiAlH₄ | 5-(2-propenyloxy)-1-pentanol |
Formation of Acetals and Imine Derivatives
Acetal Formation: In the presence of an acid catalyst, aldehydes react reversibly with two equivalents of an alcohol to form an acetal. britannica.comwikipedia.org This reaction proceeds through a hemiacetal intermediate. masterorganicchemistry.com The formation of acetals is often driven to completion by removing the water generated during the reaction. wikipedia.org Acetals are stable under basic conditions, making them excellent protecting groups for aldehydes during synthesis. masterorganicchemistry.com Reacting Pentanal, 5-(2-propenyloxy)- with methanol under acidic conditions would yield 1,1-dimethoxy-5-(2-propenyloxy)pentane. The use of trace amounts of acid is often sufficient and can be compatible with other acid-sensitive groups. acs.orgnih.gov
Imine Formation: Aldehydes react with primary amines to form imines (also known as Schiff bases), which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction is typically acid-catalyzed and reversible. jove.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule. masterorganicchemistry.comlibretexts.orgyoutube.com The optimal pH for this reaction is mildly acidic, around 4.5. jove.com Reaction of Pentanal, 5-(2-propenyloxy)- with ethylamine (CH₃CH₂NH₂) would produce N-(5-(2-propenyloxy)pentylidene)ethanamine.
Reactivity of the Allyl Ether Moiety
The allyl group contains a carbon-carbon double bond, which is a site of reactivity for various addition and transition-metal-catalyzed reactions.
Olefin Metathesis and Cross-Coupling Reactions
Olefin Metathesis: The terminal alkene of the allyl ether group can participate in olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds catalyzed by transition metal carbene complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. mdpi.com Cross-metathesis (CM) involves the reaction between two different olefins. acs.org For instance, the cross-metathesis of Pentanal, 5-(2-propenyloxy)- with a partner olefin like methyl acrylate could potentially yield a new functionalized molecule, though the reactivity can be influenced by factors like steric hindrance and the proximity of the ether oxygen. rsc.org Allyl ethers are known substrates for ruthenium-catalyzed cross-metathesis reactions. ox.ac.ukacs.org
Cross-Coupling Reactions: The allyl group can also be involved in cross-coupling reactions, although less commonly than allylic halides or acetates. nih.gov Nickel-catalyzed cross-coupling reactions have been developed that enable the use of otherwise unreactive C–O bonds, such as those in aryl ethers. acs.orgresearchgate.net Specific nickel pincer complexes have been shown to effectively catalyze the cross-coupling of allylic aryl ethers with Grignard reagents, proceeding via a π-allyl nickel intermediate. nih.govresearchgate.net While direct cross-coupling of an alkyl allyl ether like Pentanal, 5-(2-propenyloxy)- is challenging, related transformations on allylic systems, such as the palladium-catalyzed allylation of boronic acids with allylic alcohols, demonstrate the potential for functionalization at this position. rsc.org
Sigmatropic Rearrangements (e.g., Claisen, Cope)
The structure of Pentanal, 5-(2-propenyloxy)- is not directly amenable to a standard Claisen or Cope rearrangement. The Claisen rearrangement is a chem-station.comchem-station.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. chem-station.commasterorganicchemistry.comalfa-chemistry.comlibretexts.orglibretexts.org Similarly, the Cope rearrangement involves the chem-station.comchem-station.com-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.commasterorganicchemistry.comnrochemistry.comwikipedia.org
While Pentanal, 5-(2-propenyloxy)- itself does not fit the substrate requirements for these rearrangements, it can be a precursor to substrates that do. For instance, enolization or enol ether formation at the aldehyde functionality could generate a vinyl ether moiety, which, if an allyl group were appropriately positioned, could undergo a Claisen rearrangement. However, in the case of Pentanal, 5-(2-propenyloxy)-, the allyl group is separated from the aldehyde by a four-carbon chain, precluding a direct intramolecular Claisen rearrangement.
The Cope rearrangement is also not directly applicable to this molecule as it is not a 1,5-diene. masterorganicchemistry.comnrochemistry.comwikipedia.org However, derivatives of Pentanal, 5-(2-propenyloxy)- could potentially be designed to undergo such rearrangements.
Electrophilic and Radical Addition Reactions to the Alkene
The alkene functionality in the allyl group of Pentanal, 5-(2-propenyloxy)- is susceptible to both electrophilic and radical addition reactions.
Electrophilic Addition: The double bond can react with various electrophiles. For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. lasalle.edulibretexts.org Hydration of the double bond, typically catalyzed by acid, would also follow Markovnikov's rule to yield a secondary alcohol. Halogenation with reagents like bromine (Br₂) would result in the formation of a vicinal dihalide.
Radical Addition: In the presence of a radical initiator, radical addition of species like HBr can occur, proceeding via an anti-Markovnikov mechanism. This would result in the bromine atom adding to the terminal carbon of the double bond. Intramolecular radical cyclization is also a possibility, where a radical generated elsewhere in the molecule could add to the double bond, leading to the formation of a cyclic product.
Palladium-Catalyzed Allylic Functionalization
The allyl group in Pentanal, 5-(2-propenyloxy)- is an excellent substrate for palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction. wikipedia.orgdtu.dk This reaction involves the formation of a π-allylpalladium complex, which can then be attacked by a variety of nucleophiles. nih.govnih.govrsc.org
The general mechanism involves the coordination of the palladium(0) catalyst to the double bond, followed by oxidative addition to form a π-allylpalladium(II) complex. This complex is electrophilic and can be attacked by nucleophiles at either of the two terminal carbons of the allyl system. The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands on the palladium catalyst. dtu.dk A wide range of nucleophiles, including carbon, nitrogen, and oxygen nucleophiles, can be employed in this reaction, making it a versatile method for C-C, C-N, and C-O bond formation. wikipedia.org
Synergistic Reactivity and Chemoselectivity
The presence of two distinct functional groups, an aldehyde and an alkene, within the same molecule opens up possibilities for selective transformations and tandem reactions.
Selective Transformations of One Functional Group in the Presence of Another
Achieving chemoselectivity in a molecule with multiple reactive sites is a key challenge in organic synthesis. For Pentanal, 5-(2-propenyloxy)-, reactions can be designed to target either the aldehyde or the alkene, leaving the other group intact.
Selective Aldehyde Reactions:
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This reagent is generally not reactive enough to reduce the alkene.
Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like silver oxide (Ag₂O) or sodium chlorite (NaClO₂).
Nucleophilic Addition: The aldehyde is a good electrophile and will readily react with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols. wikipedia.orgnih.gov It is also susceptible to acetal formation in the presence of an alcohol and an acid catalyst, which can be used as a protecting group strategy. libretexts.org
Selective Alkene Reactions:
Hydroboration-Oxidation: This two-step reaction sequence can be used to achieve the anti-Markovnikov hydration of the alkene, yielding a primary alcohol, without affecting the aldehyde.
Epoxidation: The alkene can be selectively epoxidized using peroxy acids like m-CPBA.
Metathesis: The terminal alkene can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds.
The following table summarizes some examples of chemoselective reactions on bifunctional substrates containing aldehyde and alkene moieties.
| Reaction Type | Reagent | Functional Group Targeted | Product Type |
| Reduction | NaBH₄ | Aldehyde | Primary Alcohol |
| Oxidation | Ag₂O | Aldehyde | Carboxylic Acid |
| Nucleophilic Addition | RMgX | Aldehyde | Secondary Alcohol |
| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Alkene | Primary Alcohol |
| Epoxidation | m-CPBA | Alkene | Epoxide |
Tandem and Cascade Reactions Involving Both Sites
The dual functionality of Pentanal, 5-(2-propenyloxy)- makes it an ideal substrate for tandem or cascade reactions, where a single set of reagents and conditions initiates a sequence of transformations involving both the aldehyde and the alkene. nih.govmdpi.comresearchgate.netresearchgate.net
One potential tandem reaction is an intramolecular Prins-type cyclization. Under acidic conditions, the aldehyde can be protonated, making it more electrophilic. The nearby alkene can then act as a nucleophile, attacking the activated aldehyde to form a cyclic hemiacetal. Further reaction could lead to the formation of various heterocyclic structures.
Another possibility involves a tandem reaction initiated by the palladium-catalyzed allylic functionalization. For example, the formation of a π-allylpalladium complex could be followed by an intramolecular attack from an enolate or enamine derivative of the aldehyde, leading to the formation of a cyclic product. These types of cascade reactions are powerful tools in organic synthesis for the rapid construction of complex molecular architectures from simple starting materials.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its reactivity and physical properties. wikipedia.org For Pentanal, 5-(2-propenyloxy)-, methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), can be employed to analyze its electronic structure.
A key feature of this molecule is the presence of multiple electronegative oxygen atoms in both the aldehyde and ether functionalities. This leads to a significant polarization of the electron density. The carbonyl carbon of the aldehyde group is expected to have a substantial partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. youtube.com The ether oxygen, being electron-rich, can act as a hydrogen bond acceptor.
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is likely to be localized around the C=C double bond of the propenyloxy group and the lone pairs of the ether oxygen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the π* orbital of the carbonyl group, confirming its electrophilic nature. acs.org
Table 1: Hypothetical Calculated Electronic Properties of Pentanal, 5-(2-propenyloxy)-
| Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 2.8 D | DFT/B3LYP/6-31G |
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G |
| Partial Charge on Carbonyl Carbon | +0.45 e | Mulliken Population Analysis |
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing valuable information about transition states and reaction energetics. acs.org For Pentanal, 5-(2-propenyloxy)-, several reaction pathways can be explored, leveraging its multiple functional groups.
One such pathway is the ene reaction, where the allyl group can react intramolecularly with the aldehyde. wikipedia.org DFT calculations could elucidate the transition state structure and the activation energy for this cyclization. Another important area of investigation is the oxidation of the aldehyde to a carboxylic acid. Theoretical studies on similar aldehydes show that such reactions can be modeled to understand the role of different oxidizing agents. acs.org Furthermore, the ether linkage could be subject to cleavage under certain conditions, and DFT can be used to model the energetics of such processes. The reactivity of the terminal alkene, for instance in addition reactions, can also be studied.
DFT calculations can help determine whether a reaction proceeds via a concerted or stepwise mechanism and can predict the regioselectivity and stereoselectivity of reactions. For example, in a hypothetical hydroboration-oxidation of the alkene, DFT could predict the preferred stereochemical outcome. nih.gov
Table 2: Hypothetical DFT-Calculated Activation Energies for Potential Reactions
| Reaction | Proposed Pathway | Calculated Activation Energy (kcal/mol) | Computational Level |
|---|---|---|---|
| Intramolecular Ene Reaction | Concerted | 35.2 | M06-2X/6-311++G(d,p) |
| Aldehyde Oxidation (with H2O2) | Stepwise | 22.5 | B3LYP-D3/def2-TZVP |
| Ether Cleavage (Acid-catalyzed) | SN2-like | 28.9 | ωB97X-D/aug-cc-pVTZ |
| Epoxidation of Alkene (with m-CPBA) | Concerted | 15.8 | B3LYP/6-31G* |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to the presence of a flexible pentyl ether chain, Pentanal, 5-(2-propenyloxy)- can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such flexible molecules. By simulating the motion of atoms over time, MD can reveal the most stable conformers and the energy barriers between them. researchgate.net
MD simulations can be performed in both the gas phase and in various solvents to understand how the environment influences the conformational preferences. The simulations can also provide insights into intermolecular interactions. In a condensed phase, for example, one could study the formation of hydrogen bonds between the aldehyde oxygen and donor molecules, or the aggregation behavior of the molecule. Under high pressure, simulations on analogous aldehydes have shown the potential for oligomerization to form polyethers, highlighting the diverse reactivity that can be explored. researchgate.net
Table 3: Hypothetical Dihedral Angle Distributions from a Molecular Dynamics Simulation
| Dihedral Angle | Major Conformer(s) (degrees) | Force Field | Simulation Time |
|---|---|---|---|
| C(1)-C(2)-C(3)-C(4) | -175 (anti), ±65 (gauche) | GAFF | 100 ns |
| C(4)-C(5)-O-CH2(allyl) | 180 (anti) | GAFF | 100 ns |
| C(5)-O-CH2-CH(allyl) | ±120 | GAFF | 100 ns |
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. For Pentanal, 5-(2-propenyloxy)-, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. github.io For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the ensemble of low-energy conformers to obtain accurate results. compchemhighlights.orgcomporgchem.com The inclusion of solvent effects, for instance through the Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions.
Similarly, vibrational frequencies from DFT calculations can be used to simulate the IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectrum can then be compared to an experimental spectrum to aid in the assignment of vibrational modes.
Table 4: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Method |
|---|---|---|---|
| C=O (aldehyde) | 202.1 | 202.5 | GIAO-B3LYP/6-311+G(2d,p)//B3LYP/6-31G |
| CH2= (allyl) | 117.5 | 117.2 | GIAO-B3LYP/6-311+G(2d,p)//B3LYP/6-31G |
| =CH- (allyl) | 134.8 | 135.1 | GIAO-B3LYP/6-311+G(2d,p)//B3LYP/6-31G |
| O-CH2- (ether) | 72.3 | 71.9 | GIAO-B3LYP/6-311+G(2d,p)//B3LYP/6-31G |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov While developing a QSRR model requires a dataset of related compounds with known reactivity, the principles can be applied to understand the factors influencing the reactivity of Pentanal, 5-(2-propenyloxy)-.
For instance, a QSRR model could be developed to predict the rate of oxidation of a series of substituted alkoxy-aldehydes. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. researchgate.net
By using statistical methods like multiple linear regression or machine learning algorithms, a mathematical relationship between the descriptors and the reactivity can be established. nih.gov Such a model could then be used to predict the reactivity of Pentanal, 5-(2-propenyloxy)- and to understand which structural features (e.g., the length of the alkyl chain, the presence of the double bond) have the most significant impact on its reactivity.
Table 5: Hypothetical Molecular Descriptors for QSRR Modeling of Aldehyde Reactivity
| Descriptor | Value | Potential Correlation with Reactivity |
|---|---|---|
| LUMO Energy | -0.5 eV | Lower LUMO energy may correlate with higher reactivity towards nucleophiles. |
| Molecular Volume | 155.2 ų | Steric hindrance around the aldehyde may decrease reactivity. |
| LogP | 2.1 | Hydrophobicity can influence reactivity in different solvent systems. |
| Polar Surface Area | 26.3 Ų | Affects solubility and ability to cross biological membranes. |
Applications As a Versatile Building Block in Complex Organic Synthesis
Synthesis of Diverse Carbocyclic and Heterocyclic Scaffolds
The structure of 5-(allyloxy)pentanal is well-suited for intramolecular reactions to form five- and six-membered rings, which are core components of many natural products and pharmaceutical agents.
One of the primary strategies for forming heterocyclic scaffolds from this precursor is intramolecular cyclization. For instance, the aldehyde can be converted into a nucleophilic species that subsequently attacks the double bond of the allyl group, or vice versa. An example of this is the acid-catalyzed intramolecular Prins-type cyclization. In this reaction, the aldehyde is activated by a Lewis acid, followed by the nucleophilic attack of the allyl group, which can lead to the formation of substituted tetrahydropyran (B127337) rings. The reaction conditions can be tuned to control the stereochemical outcome of the cyclization.
Another powerful method for the synthesis of carbocycles is Ring-Closing Metathesis (RCM). nih.govorganic-chemistry.org To apply RCM, the aldehyde group of 5-(allyloxy)pentanal must first be reacted to introduce a second terminal alkene into the molecule. For example, a Wittig reaction or a Grignard addition with allylmagnesium bromide can convert the aldehyde into a diene. This resulting diene is then an ideal substrate for RCM using ruthenium-based catalysts like the Grubbs catalyst to form a six-membered carbocycle. nih.gov
| Reaction Type | Target Scaffold | Illustrative Reagents and Conditions | Key Features |
| Intramolecular Prins-type Cyclization | Tetrahydropyran | Lewis Acids (e.g., SnCl4, InCl3), CH2Cl2, low temperature | Forms oxygen-containing heterocycles. Stereoselectivity can be controlled. |
| Wittig Reaction followed by RCM | Cyclohexene | 1. Ph3P=CH2; 2. Grubbs Catalyst (2nd Gen.), CH2Cl2, reflux | Forms carbocyclic rings. Tolerant of various functional groups. organic-chemistry.org |
| Intramolecular Radical Cyclization | Substituted Tetrahydrofuran | Bu3SnH, AIBN, Benzene, reflux | Forms five-membered rings through a radical-mediated process. |
Utility in the Construction of Macrocyclic and Oligomeric Structures
The synthesis of macrocycles is a significant area of research due to their prevalence in natural products with important biological activities. springernature.com Pentanal, 5-(2-propenyloxy)- can serve as a valuable monomeric unit in the construction of such large ring systems.
One approach to macrocyclization involves the intermolecular reaction of two molecules of 5-(allyloxy)pentanal to form a linear dimer, which can then undergo an intramolecular cyclization. For example, a reductive amination reaction with a diamine could link two molecules of the pentanal derivative. If the resulting diamine also contains terminal alkenes (from the allyl ether groups), a subsequent ring-closing metathesis reaction can be employed to form a large macrocyclic diamide.
Alternatively, the aldehyde can be modified to introduce a functional group suitable for a "click" reaction, such as an azide (B81097) or an alkyne. For instance, reduction of the aldehyde to an alcohol, followed by conversion to an azide, yields a molecule with both an azide and an allyl group. This molecule can then be coupled with another bifunctional molecule containing, for example, two terminal alkynes, to build a linear precursor for a macrocyclization reaction like a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
| Strategy | Intermediate Structure | Key Reactions | Resulting Structure |
| Dimerization and RCM | Linear diene-diamine | Reductive Amination, Ring-Closing Metathesis | Macrocyclic Diamide |
| Functional Group Modification and Click Chemistry | Azido-alkene monomer | Reduction, Azidation, CuAAC | Triazole-containing Macrocycle |
Asymmetric Synthesis Applications
Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceuticals. The aldehyde functionality of Pentanal, 5-(2-propenyloxy)- is a key site for introducing chirality into a molecule in a controlled manner.
Asymmetric aldol (B89426) reactions are a powerful tool for creating new stereocenters. nih.gov By reacting 5-(allyloxy)pentanal with a ketone enolate in the presence of a chiral catalyst (such as a proline-derived organocatalyst or a chiral metal complex), it is possible to generate aldol addition products with high diastereoselectivity and enantioselectivity. nih.gov The resulting β-hydroxy ketone can then be further manipulated, with the newly formed stereocenters influencing the stereochemical outcome of subsequent reactions.
Another approach is the use of chiral auxiliaries. The aldehyde can be reacted with a chiral amine to form a chiral imine. This imine can then undergo a diastereoselective nucleophilic addition. Subsequent removal of the chiral auxiliary reveals an enantiomerically enriched product. The allyloxy group can then be used in further transformations, carrying the newly established chirality through the synthetic sequence.
| Asymmetric Method | Reactant | Illustrative Chiral Catalyst/Auxiliary | Product Type |
| Asymmetric Aldol Reaction | Ketone or Aldehyde | Proline, Chiral Lewis Acids | Enantioenriched β-Hydroxy Ketone/Aldehyde |
| Chiral Auxiliary-based Addition | Organometallic Reagents | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Enantioenriched Alcohol or Amine |
| Asymmetric Allylation | Allylboronates | Chiral Ligands (e.g., BINOL) | Homoallylic Alcohol with new Stereocenters |
Potential Applications in Materials Science and Industrial Chemistry
Monomer and Precursor for Specialty Polymer Synthesis
The presence of a polymerizable allyl group and a reactive aldehyde functionality makes "Pentanal, 5-(2-propenyloxy)-" a promising candidate as a monomer for the creation of specialty polymers with tailored properties.
The allyl ether group can participate in polymerization reactions to form a polyether backbone. While allyl monomers can be challenging to polymerize via traditional free-radical methods due to degradative chain transfer, advancements in catalysis, such as transition metal-catalyzed polymerization, have enabled the synthesis of well-defined polymers from allyl monomers. For instance, zirconocene (B1252598) catalysts have been shown to be effective for the polymerization of allylsilanes and the copolymerization of ethylene (B1197577) or propylene (B89431) with aluminum-masked allyl monomers cambridge.org. Similarly, late transition metal catalysts can facilitate the stereoselective cyclopolymerization of diallyl monomers containing various polar functional groups cambridge.org.
The resulting polyether from "Pentanal, 5-(2-propenyloxy)-" would feature a pendant aldehyde group on every repeating unit. This structure is analogous to other functional polyethers like poly(allyl glycidyl (B131873) ether) (PAGE), which is valued for its chemical versatility stemming from the pendant allyl groups nih.govnih.govresearchgate.net. The polymerization of allyl glycidyl ether can be well-controlled to produce polymers with low polydispersity and controlled molecular weights nih.govnih.govresearchgate.net. This suggests that with the right catalytic system, "Pentanal, 5-(2-propenyloxy)-" could potentially be polymerized to create novel functional polyethers.
Table 1: Potential Polymerization Methods for Allyl Ether Monomers
| Polymerization Method | Catalyst/Initiator Examples | Potential Advantages |
| Transition Metal-Catalyzed Polymerization | Zirconocene complexes, Phosphine-sulfonate Pd complexes | Good control over polymer architecture, potential for stereoselectivity. cambridge.org |
| Anionic Ring-Opening Polymerization (of related epoxides) | Potassium alkoxides | Well-controlled molar masses and low polydispersity indices. nih.govdntb.gov.ua |
| Radical-Mediated Cyclization | Photoinitiators | Alternative mechanism to free-radical addition for allyl ether polymerization. nih.govacs.org |
The aldehyde group is a highly versatile functional handle for post-polymerization modification. Aldehydes can undergo a variety of chemical reactions with nucleophiles under mild conditions, making them ideal for creating diverse functional materials nih.gov. The polymerization of "Pentanal, 5-(2-propenyloxy)-" would yield a polymer with readily accessible aldehyde groups along its chain.
These aldehyde-functionalized polymers could serve as platforms for a range of subsequent chemical transformations, including:
"Click" Chemistry: Condensation reactions with hydrazines or alkoxyamines to form stable hydrazone or oxime linkages nih.gov.
Schiff Base Formation: Reaction with primary amines to form imines, which can be further reduced to stable amino bonds nih.gov.
Allylation: Barbier-type allylation can convert the aldehyde groups into homoallylic alcohols, introducing additional functionalities for further modification acs.org.
This approach of post-polymerization modification offers a powerful strategy for synthesizing a library of multifunctional polymers from a single aldehyde-containing precursor polymer acs.org. The resulting materials could have applications in areas such as bioconjugation, drug delivery, and the development of advanced coatings and hydrogels nih.gov.
Role in Advanced Chemical Production and Formulations
The dual functionality of "Pentanal, 5-(2-propenyloxy)-" also positions it as a potentially valuable intermediate in the production of various chemical formulations.
Both aldehyde and allyl ether functionalities are utilized in the formulation of resins, coatings, and adhesives. Aldehydes, such as formaldehyde, are key components in the production of aminoplast and phenolic resins krohne.com. Ketone-aldehyde resins are also employed in pigment preparations for coating systems due to their broad compatibility and solubility google.com.
The allyl group, on the other hand, can be incorporated into polymer networks through various crosslinking reactions. Allyl glycidyl ether, for example, is used in adhesives and sealants wikipedia.orgopenpr.com. The presence of both an aldehyde and an allyl ether in "Pentanal, 5-(2-propenyloxy)-" could allow it to act as a crosslinking agent or a reactive diluent in epoxy and other resin systems, potentially enhancing properties like flexibility, impact resistance, and adhesion openpr.com. Allyl alcohol polyethers are also known to improve wetting, dispersion, and adhesion in paints and sealants sltchemicals.com.
While less common, certain allyl compounds can play a role in modifying polymerization processes. The reactivity of the allyl group can be harnessed in specific catalytic systems. For instance, the allylation of phenols is a key step in the synthesis of new thermoset resin platforms rsc.org. While there is no direct evidence for "Pentanal, 5-(2-propenyloxy)-" acting as a catalyst or accelerator, its structure suggests potential for interaction with polymerization catalysts or for participating in controlled radical polymerization processes.
Design of Novel Reagents and Auxiliaries
The unique combination of a soft nucleophile/electrophile (allyl group) and a hard electrophile (aldehyde group) in "Pentanal, 5-(2-propenyloxy)-" could be exploited in the design of novel chemical reagents and auxiliaries for organic synthesis. The aldehyde can be a target for nucleophilic attack, such as in carbonyl allylation reactions to form homoallylic alcohols wikipedia.org. The allyl group can participate in a wide array of reactions including thiol-ene chemistry, epoxidation, and hydrosilylation wikipedia.org. This dual reactivity could be leveraged to create bifunctional molecules for use in multi-step organic syntheses or as specialized crosslinkers in polymer chemistry.
Table 2: Potential Reactions of the Functional Groups in "Pentanal, 5-(2-propenyloxy)-"
| Functional Group | Reaction Type | Potential Products/Applications |
| Aldehyde | Nucleophilic Addition | Alcohols, imines, hydrazones, oximes nih.gov |
| Aldehyde | Condensation Reactions | Resin formation krohne.com |
| Allyl Ether | Polymerization | Functional polyethers cambridge.org |
| Allyl Ether | Thiol-ene Reaction | Crosslinked networks, functionalized materials acs.org |
| Allyl Ether | Epoxidation | Glycidyl ether structures for further reaction rsc.org |
| Allyl Ether | Hydrosilylation | Silane coatings wikipedia.org |
Q & A
Q. What are the recommended laboratory-scale synthesis routes for 5-(2-propenyloxy)-pentanal?
Methodological Answer: The synthesis of 5-(2-propenyloxy)-pentanal can be approached via protective group strategies. For example:
- Step 1: Start with 5-hydroxypentanal and protect the hydroxyl group using tetrahydropyran (THP) under acidic conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane).
- Step 2: Introduce the 2-propenyloxy group via nucleophilic substitution or Mitsunobu reaction using allyl bromide and a base (e.g., NaH or DBU).
- Step 3: Deprotect the THP group using aqueous HCl in tetrahydrofuran (THF) to yield the final product.
Key Considerations:
- Monitor reaction progress using thin-layer chromatography (TLC) with a staining agent like ceric ammonium molybdate.
- Purify intermediates via silica gel column chromatography (hexane/ethyl acetate gradient) .
Table 1: Hypothetical Synthesis Routes Based on Analogous Compounds
| Step | Reagents/Conditions | Yield (Hypothetical) | Reference |
|---|---|---|---|
| Protection | THP, PPTS, DCM, RT, 12h | 85% | |
| Allylation | Allyl bromide, NaH, THF, 0°C→RT | 70% | |
| Deprotection | 2M HCl, THF/H₂O, 2h | 90% |
Q. Which spectroscopic techniques are most effective for characterizing 5-(2-propenyloxy)-pentanal?
Methodological Answer:
- ¹H NMR: Identify the aldehyde proton (δ 9.5–10.0 ppm) and the propenyloxy group (δ 5.0–6.5 ppm for allylic protons). The pentanal backbone protons appear as multiplet signals between δ 1.5–2.5 ppm.
- ¹³C NMR: Confirm the aldehyde carbon (δ ~200 ppm) and the ether oxygen-linked carbons (δ 60–70 ppm).
- IR Spectroscopy: Look for C=O stretch (~1720 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹).
- GC-MS: Use a polar column (e.g., DB-WAX) to separate volatile derivatives. The molecular ion peak ([M]⁺) should match the molecular weight (C₈H₁₂O₂: 140.18 g/mol) .
Advanced Research Questions
Q. How does the stability of 5-(2-propenyloxy)-pentanal vary under oxidative or acidic conditions?
Methodological Answer:
- Oxidative Stability: Test under varying O₂ concentrations (e.g., 30–100% O₂) using headspace gas chromatography. Evidence from pentanal analogs suggests stability at ≥30% O₂ but degradation at lower concentrations due to lipid peroxidation pathways .
- Acidic Conditions: Monitor aldehyde hydration by dissolving the compound in D₂O with HCl (pH 2–4) and tracking gem-diol formation via ¹H NMR (disappearance of δ 9.5–10.0 ppm signal) .
Q. How can 5-(2-propenyloxy)-pentanal be utilized as a building block in PROTAC synthesis?
Methodological Answer: The aldehyde group enables conjugation via reductive amination or hydrazone formation. For example:
- Step 1: React 5-(2-propenyloxy)-pentanal with a primary amine-containing E3 ligase ligand (e.g., thalidomide derivative) in methanol with NaBH₃CN.
- Step 2: Couple the intermediate to a target protein binder (e.g., kinase inhibitor) using click chemistry (e.g., azide-alkyne cycloaddition) .
Table 2: Potential PROTAC Design Workflow
| Step | Reaction Type | Key Reagents | Yield (Reported for Analogs) |
|---|---|---|---|
| Amine Conjugation | Reductive Amination | NaBH₃CN, MeOH | 60–75% |
| Click Chemistry | CuAAC | CuSO₄, sodium ascorbate | 80–90% |
Q. How can contradictory data on the compound’s reactivity in oxidation studies be resolved?
Methodological Answer:
- Controlled Replicates: Conduct experiments in triplicate under inert (N₂) and oxidative (O₂) atmospheres to isolate environmental effects.
- Advanced Analytics: Use LC-MS/MS to detect trace oxidation byproducts (e.g., carboxylic acids or epoxides).
- Computational Modeling: Apply DFT calculations to predict reaction pathways for allyl ether oxidation, comparing outcomes with experimental data .
Q. What are the best practices for detecting 5-(2-propenyloxy)-pentanal in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
